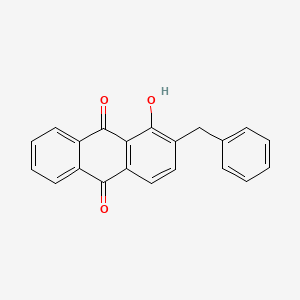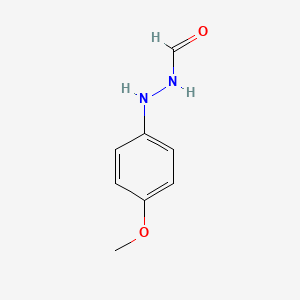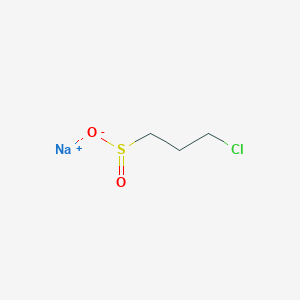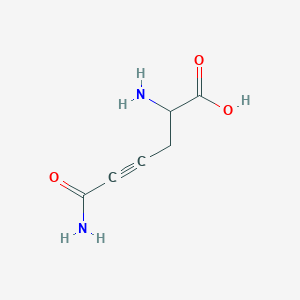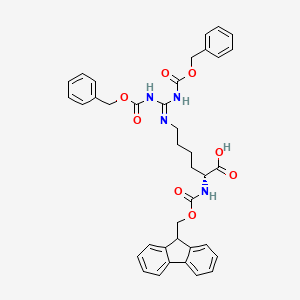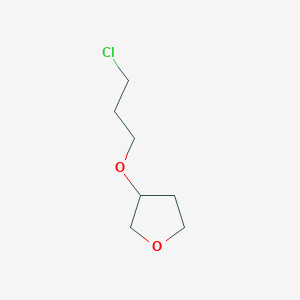
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two ethylhexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-ethylhexylamine. The process can be carried out under various conditions, including:
Gas-phase fixed-bed oxidation: In this method, anthracene is vaporized and mixed with air, then passed through an oxidation chamber at around 389°C in the presence of a vanadium pentoxide catalyst.
Liquid-phase oxidation: This involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at 105-110°C.
Análisis De Reacciones Químicas
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Industry: It is used in the production of organic redox flow batteries due to its redox-active properties.
Mecanismo De Acción
The mechanism of action of 1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit topoisomerase II, an enzyme crucial for DNA replication .
Comparación Con Compuestos Similares
1,8-Bis((2-ethylhexyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, mitoxantrone also inhibits topoisomerase II but has different side chains.
Ametantrone: Another anticancer agent with similar core structure but different substituents.
1,4-Diaminoanthraquinones: These compounds are used in redox flow batteries and have multiple oxidation states.
The uniqueness of this compound lies in its specific substituents, which impart distinct solubility and reactivity properties, making it suitable for specialized applications in both scientific research and industry.
Propiedades
Número CAS |
825190-77-0 |
|---|---|
Fórmula molecular |
C30H42N2O2 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
1,8-bis(2-ethylhexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O2/c1-5-9-13-21(7-3)19-31-25-17-11-15-23-27(25)30(34)28-24(29(23)33)16-12-18-26(28)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22,31-32H,5-10,13-14,19-20H2,1-4H3 |
Clave InChI |
HBRVCHFYZOPXAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


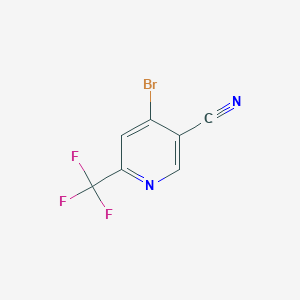

![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
